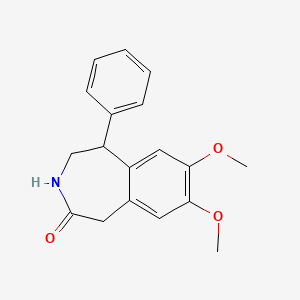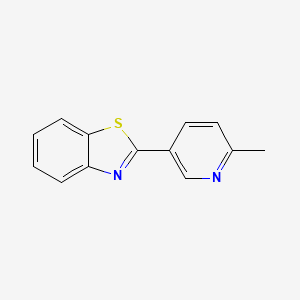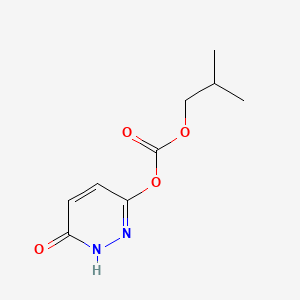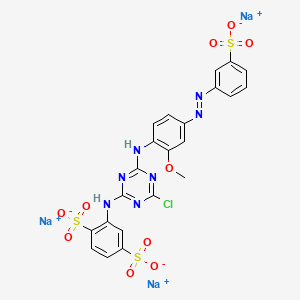![molecular formula C9H18NO3P B14453396 Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate CAS No. 73473-51-5](/img/structure/B14453396.png)
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate is an organophosphorus compound with the molecular formula C9H18NO3P. This compound is characterized by the presence of a phosphonate group and an imine group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkoxides and amines can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Wirkmechanismus
The mechanism of action of Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphate-dependent biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl allylphosphonate: Contains an allyl group instead of an imine group.
Diethyl [(1E,3E)-3-(prop-2-yn-1-ylimino)prop-1-en-1-yl]phosphonate: Contains a prop-2-yn-1-ylimino group instead of an ethylimino group.
Uniqueness
Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate is unique due to its specific combination of an imine and phosphonate group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
73473-51-5 |
|---|---|
Molekularformel |
C9H18NO3P |
Molekulargewicht |
219.22 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-N-ethylprop-2-en-1-imine |
InChI |
InChI=1S/C9H18NO3P/c1-5-10-8-9(4)14(11,12-6-2)13-7-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
QTCPHPCZCZNNSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=CC(=C)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



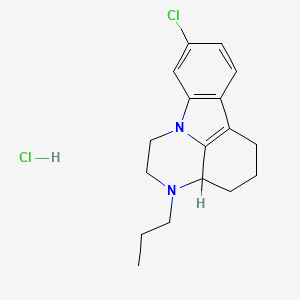
![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
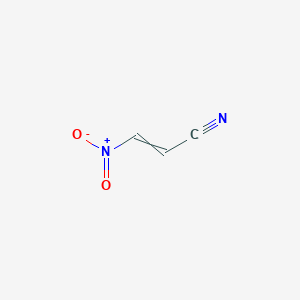
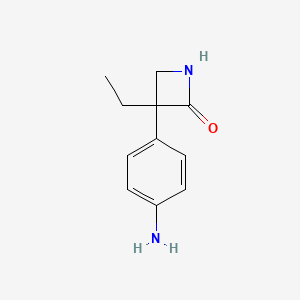
![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
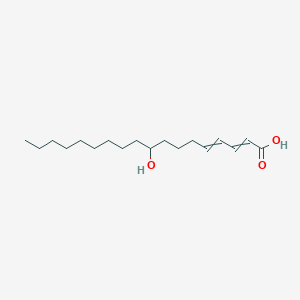
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
